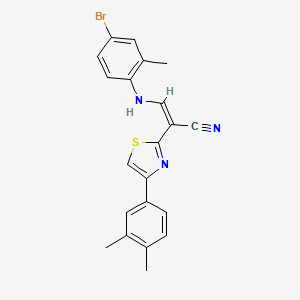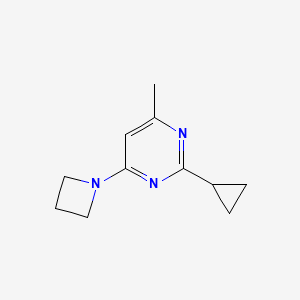![molecular formula C8H14ClF2NO B2427179 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2490432-76-1](/img/structure/B2427179.png)
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.65 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorinated oxabicyclo ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization to form the bicyclic structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . Industrial production methods may involve large-scale fluorination and cyclization processes, optimized for yield and purity.
Análisis De Reacciones Químicas
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated bicyclic structure allows for strong binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride stands out due to its unique fluorinated bicyclic structure. Similar compounds include:
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Without the hydrochloride group, this compound has different solubility and reactivity properties.
3-Oxabicyclo[3.3.1]nonan-7-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
9-Fluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Contains only one fluorine atom, leading to variations in reactivity and binding interactions.
The presence of two fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)5-1-7(11)2-6(8)4-12-3-5;/h5-7H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWDXIOURTWIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
![octahydropiperazino[2,1-c]morpholin-6-one hydrochloride](/img/structure/B2427102.png)

![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![1-(3-Methoxyphenyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)pyrrolidin-2-one](/img/structure/B2427109.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2427111.png)




![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)
